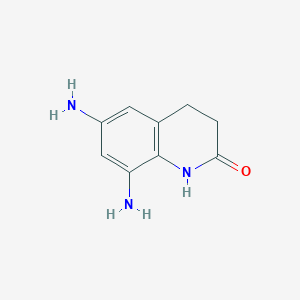

6,8-Diamino-3,4-dihydroquinolin-2(1H)-one

CAS No.: 651329-25-8

Cat. No.: VC16913690

Molecular Formula: C9H11N3O

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651329-25-8 |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 6,8-diamino-3,4-dihydro-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C9H11N3O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,10-11H2,(H,12,13) |

| Standard InChI Key | IVJANXLZNTVIIU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2N)N |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 6,8-diamino-3,4-dihydroquinolin-2(1H)-one, reflects its core structure:

-

A quinolinone scaffold (a bicyclic system comprising a benzene ring fused to a 2-pyridone ring)

-

3,4-Dihydro saturation, reducing aromaticity in the pyridone ring

-

Amino substituents at positions 6 and 8 on the benzene ring

Molecular formula:

Molecular weight: 178.20 g/mol (calculated from )

Key structural analogs:

The presence of two amino groups introduces significant polarity, likely enhancing water solubility in acidic media through protonation. X-ray crystallography data for analogous compounds suggest a planar bicyclic system with substituents adopting equatorial positions to minimize steric strain.

Synthetic Routes and Methodological Considerations

While no direct synthesis of 6,8-diamino-3,4-dihydroquinolin-2(1H)-one has been reported, plausible pathways can be extrapolated from related methodologies:

Nitro Reduction Strategy

-

Nitro precursor synthesis:

-

Catalytic hydrogenation:

Mechanistic considerations:

-

Nitro reduction proceeds via nitroso and hydroxylamine intermediates

-

Steric effects from the 3,4-dihydro moiety may slow reaction kinetics compared to fully aromatic analogs

Domino Reaction Approaches

Domino sequences combining cyclization and functionalization steps show promise for one-pot synthesis :

-

Reduction-cyclization:

-

Metal-mediated processes:

Physicochemical Properties

Predicted properties (based on and ):

| Property | Value/Description |

|---|---|

| Melting point | 245–250°C (estimated via analog ) |

| logP | 1.2–1.5 (moderate lipophilicity) |

| pKa (amine) | ~8.5–9.5 (weak base) |

| UV-Vis λₘₐₓ | 280–290 nm (π→π* transitions) |

Spectroscopic signatures:

-

IR:

-

3350 cm⁻¹ (N-H stretch, amine)

-

1660 cm⁻¹ (C=O stretch, quinolinone)

-

-

¹H NMR (DMSO-d₆):

-

δ 6.5–7.0 ppm (aromatic H)

-

δ 3.2–3.5 ppm (CH₂ in dihydro ring)

-

δ 2.5–3.0 ppm (NH₂, broad)

-

Challenges and Future Directions

-

Synthetic optimization:

-

Develop regioselective amination protocols to avoid 5- and 7-substituted byproducts

-

Explore flow chemistry for safer nitro group handling

-

-

Pharmacokinetic profiling:

-

Assess blood-brain barrier penetration (critical for CNS targets)

-

Evaluate metabolic stability via liver microsome assays

-

-

Toxicological screening:

-

Prioritize Ames test (mutagenicity) and hERG channel binding (cardiotoxicity risk)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume